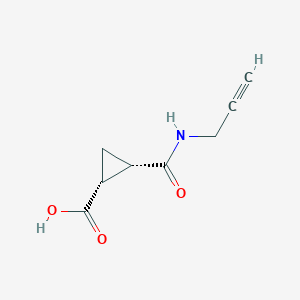

(1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid

Description

(1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a prop-2-ynylcarbamoyl substituent at the C2 position. The cyclopropane ring imposes significant steric and electronic constraints, making this compound a valuable scaffold in medicinal chemistry, particularly for modulating protein-protein interactions or enzyme activity. Its stereochemistry (1R,2S) is critical for bioactivity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Properties

IUPAC Name |

(1R,2S)-2-(prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-3-9-7(10)5-4-6(5)8(11)12/h1,5-6H,3-4H2,(H,9,10)(H,11,12)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRXAUBRMCGENB-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)[C@H]1C[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Simmons-Smith reaction to form the cyclopropane ring from an alkene precursor . The prop-2-ynylcarbamoyl group can then be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, higher yield reactions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the carbamoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclopropane rings.

Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyclopropane ring can participate in ring-opening reactions, while the carbamoyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Cyclopropane Derivatives

Substituent Diversity and Pharmacological Relevance

The table below compares (1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid with structurally related cyclopropane-carboxylic acid derivatives:

Key Observations :

- Stereochemical Sensitivity: Enantiomeric pairs (e.g., (1R,2S) vs. (1S,2R)) exhibit divergent binding affinities. For instance, (1S,2R)-cis-2-amino-1-cyclopentanecarboxylic acid derivatives show higher αvβ3 integrin binding than their enantiomers .

Integrin Ligands ()

Cyclopropane-carboxylic acids with amino or carbamoyl substituents are potent integrin ligands. For example:

- (1S,2R)-cis-2-amino-1-cyclopentanecarboxylic acid derivatives exhibit IC50 values of <10 nM for αvβ3 integrin, critical for anti-angiogenic therapies .

Metabolic Stability

Cyclopropane rings enhance metabolic stability compared to linear analogs. For instance:

- trans-2-Cyanocyclopropanecarboxylic acid (CAS 39891-82-2) resists hepatic degradation in vitro, with a half-life >6 hours .

- The prop-2-ynylcarbamoyl group may further improve stability by reducing susceptibility to esterase cleavage .

Biological Activity

(1R,2S)-2-(Prop-2-ynylcarbamoyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique cyclopropane structure, which may influence its interaction with biological targets. This article reviews the biological activity of this compound based on recent studies, including in silico analyses, molecular docking results, and its potential pharmacological applications.

- Molecular Formula : C₁₃H₁₃N₃O₂

- Molecular Weight : 237.23 g/mol

- CAS Number : 7100078

Biological Activity Overview

The biological activity of this compound has been explored through various methodologies, including in vitro assays and computational modeling. Notably, its interaction with specific enzymes and receptors has been a focal point of research.

Enzyme Inhibition

Recent studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, molecular docking studies have demonstrated significant binding affinity towards the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2) from Arabidopsis thaliana. The binding affinity values were calculated using the free energy change () and binding constant (), as shown in Table 1.

| Compound | (kcal/mol) | (M) |

|---|---|---|

| This compound | -6.4 | 4.94 × 10⁴ |

| Pyrazinoic acid | -5.3 | 7.61 × 10³ |

| Methylcyclopropane | -3.1 | 0.188 × 10³ |

In Silico Studies

In silico studies have provided insights into the compound's binding interactions at the molecular level. The software packages AutoDock Vina and AutoDock Tools were utilized to perform docking simulations. The results indicated that the compound forms hydrogen bonds with key residues in the active site of ACO2, suggesting a mechanism for its inhibitory action.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of cyclopropane carboxylic acids, including this compound. These derivatives were tested for their ability to inhibit ethylene biosynthesis in plants, which is crucial for fruit ripening and senescence processes. The results showed that the compound effectively reduced ethylene production, indicating its potential agricultural applications.

Pharmacological Implications

The biological activity of this compound suggests several pharmacological implications:

- Agricultural Applications : Its ability to inhibit ethylene production positions it as a potential agent for controlling fruit ripening.

- Therapeutic Potential : Given its enzyme inhibition properties, further exploration could reveal its utility in treating conditions associated with elevated ethylene levels or related metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.